Product packaging for 2,3-Dibromo-1,4-dichlorobutane(Cat. No.:CAS No. 4911-46-0)

2,3-Dibromo-1,4-dichlorobutane

Cat. No.: B11969980
CAS No.: 4911-46-0
M. Wt: 284.80 g/mol
InChI Key: FPPZFTLHBVZMCA-UHFFFAOYSA-N
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Description

2,3-Dibromo-1,4-dichlorobutane (CAS Registry Number: 4911-46-0) is a halogenated organic compound with the molecular formula C 4 H 6 Br 2 Cl 2 and a molecular weight of 284.80 g/mol . This compound serves as a valuable building block in synthetic organic chemistry and is particularly useful for researchers studying the structure and behavior of complex molecules. Its defined structure, featuring four carbon atoms with bromine substituents on the two internal carbons and chlorine substituents on the terminal carbons, makes it an interesting subject for conformational analysis . Scientific studies utilizing techniques such as infrared (IR) and Raman spectroscopy have investigated the rotational isomerism of its meso form, providing insights into its stable conformations in various states . The IR spectrum for this compound is available in reference collections, offering researchers a critical tool for identification and verification . Key physicochemical properties include a calculated boiling point of 497.22 K (224.07 °C) and a melting point of 284.28 K (11.13 °C) . Other calculated thermodynamic properties include a standard enthalpy of formation of -115.27 kJ/mol in the gas phase and a standard free energy of formation of -17.30 kJ/mol . Researchers employ this compound in the development of new chemical entities and materials science. It is related to the class of molecules used in electrophilic addition reactions of alkynes, where halogenated intermediates are key to synthesizing more complex functionalized alkanes and alkenes . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or consumer use. Researchers should consult the relevant safety data sheet (SDS) and handle this material according to established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6Br2Cl2 B11969980 2,3-Dibromo-1,4-dichlorobutane CAS No. 4911-46-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4911-46-0

Molecular Formula

C4H6Br2Cl2

Molecular Weight

284.80 g/mol

IUPAC Name

2,3-dibromo-1,4-dichlorobutane

InChI

InChI=1S/C4H6Br2Cl2/c5-3(1-7)4(6)2-8/h3-4H,1-2H2

InChI Key

FPPZFTLHBVZMCA-UHFFFAOYSA-N

Canonical SMILES

C(C(C(CCl)Br)Br)Cl

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 2,3 Dibromo 1,4 Dichlorobutane

Established Synthetic Routes to 2,3-Dibromo-1,4-dichlorobutane

The most direct and established method for the synthesis of this compound is the electrophilic addition of elemental bromine (Br₂) to 1,4-dichloro-2-butene. This reaction is typically carried out in an inert solvent, such as a chlorinated hydrocarbon, to yield the desired vicinal dibromide.

The precursor, 1,4-dichloro-2-butene, is commercially available and exists as a mixture of cis and trans isomers. The bromination reaction proceeds readily with both isomers, providing a straightforward route to this compound. The reaction conditions are generally mild, often conducted at or below room temperature to control the exothermicity of the halogenation.

Reaction Scheme for the Synthesis of this compound
Precursor Reagent Product
1,4-Dichloro-2-butene Bromine (Br₂) This compound
![Image of 1,4-dichloro-2-butene structure] ![Image of Bromine molecule] ![Image of this compound structure]

Stereoselective and Asymmetric Synthesis Approaches towards Specific Stereoisomers of this compound

The stereochemical outcome of the bromination of 1,4-dichloro-2-butene is a critical aspect of its synthesis, leading to different stereoisomers of this compound. The addition of bromine to a double bond typically proceeds through a cyclic bromonium ion intermediate. This intermediate is then attacked by a bromide ion in an anti-fashion, leading to the formation of a trans-dibromide.

This anti-addition mechanism has specific consequences for the stereochemistry of the product depending on the stereochemistry of the starting alkene:

Bromination of trans-1,4-dichloro-2-butene: The anti-addition of bromine to the trans-isomer results in the formation of meso-2,3-dibromo-1,4-dichlorobutane.

Bromination of cis-1,4-dichloro-2-butene: The anti-addition of bromine to the cis-isomer results in the formation of a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromo-1,4-dichlorobutane.

Currently, there is limited specific literature on asymmetric synthesis approaches that would favor the formation of a single enantiomer of this compound. However, the principles of asymmetric dihalogenation, which often involve the use of chiral catalysts or bromine sources, could theoretically be applied to achieve stereocontrol in this synthesis.

Stereochemical Outcomes of Bromination
Starting Isomer Mechanism Product Stereoisomer(s)
trans-1,4-Dichloro-2-butene Anti-addition meso-2,3-Dibromo-1,4-dichlorobutane
cis-1,4-Dichloro-2-butene Anti-addition Racemic mixture of (2R,3R) and (2S,3S)

Role of this compound as a Key Synthetic Intermediate

The reactivity of the carbon-halogen bonds in this compound makes it a useful intermediate in the synthesis of more complex molecules. The presence of both bromine and chlorine atoms offers the potential for selective reactions, as the carbon-bromine bond is generally more reactive towards nucleophilic substitution and elimination than the carbon-chlorine bond.

Precursor in the Synthesis of Complex Organic Architectures

While specific, large-scale applications in complex molecule synthesis are not extensively documented, the structure of this compound lends itself to the formation of various cyclic and acyclic structures. For instance, treatment with appropriate nucleophiles could lead to the formation of substituted butanes or butenes, which could then be further elaborated. The dihalo functionality is also a precursor for the formation of dienes through dehydrohalogenation, which can then participate in cycloaddition reactions.

Derivatization to Polyhalogenated Butane (B89635) Analogues

This compound can be chemically modified to yield other polyhalogenated butane analogues. A primary transformation is dehydrobromination, which can be achieved by treatment with a base. Depending on the reaction conditions and the stereoisomer used, this elimination reaction can lead to the formation of various chlorinated and brominated butadienes. These resulting dienes are themselves valuable synthetic intermediates.

For example, the elimination of one equivalent of HBr could lead to the formation of a brominated dichlorobutene. Further elimination could then yield a dichlorobutadiene. The regioselectivity and stereoselectivity of these elimination reactions would be influenced by the nature of the base and the solvent system employed.

Design and Preparation of Isotopic Variants for Mechanistic Probes (e.g., Deuterated Analogues)

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms. The synthesis of deuterated analogues of this compound would allow for detailed mechanistic studies of its reactions, such as dehydrohalogenation or nucleophilic substitution.

The preparation of such labeled compounds would likely start with an isotopically labeled precursor. For instance, deuterated 1,4-dichloro-2-butene could be synthesized and then subjected to bromination to yield the desired deuterated this compound. The position of the deuterium labels would be chosen based on the specific mechanistic question being investigated. For example, to study the stereochemistry of an elimination reaction, deuterium could be specifically incorporated at the 2- and 3-positions.

Currently, there is a lack of specific literature detailing the synthesis of deuterated this compound. However, established methods for deuterium incorporation into organic molecules could be adapted for this purpose.

Stereochemical and Conformational Analysis of 2,3 Dibromo 1,4 Dichlorobutane

Elucidation and Characterization of Stereoisomeric Forms

2,3-Dibromo-1,4-dichlorobutane possesses two chiral centers at the C2 and C3 carbons, as each is bonded to four different substituents (a hydrogen atom, a bromine atom, a chloromethyl group, and the rest of the carbon chain). The presence of 'n' chiral centers can lead to a maximum of 2n stereoisomers. In this case, with two chiral centers, a maximum of four stereoisomers is possible.

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. For this compound, there exists a pair of enantiomers with the following configurations:

(2R,3R)-2,3-dibromo-1,4-dichlorobutane

(2S,3S)-2,3-dibromo-1,4-dichlorobutane

These molecules are mirror images of each other and will rotate plane-polarized light in equal but opposite directions. They share identical physical properties such as melting point and boiling point but may exhibit different reactivity in the presence of other chiral molecules.

Another potential enantiomeric pair would be (2R,3S) and (2S,3R). However, due to the symmetrical nature of the substitution on the butane (B89635) chain, the (2R,3S) and (2S,3R) forms are, in fact, the same achiral molecule, referred to as a meso compound.

Diastereomers are stereoisomers that are not mirror images of each other. In the context of this compound, the relationship between one of the chiral enantiomers (e.g., (2R,3R)) and the meso form is diastereomeric.

A meso compound is an achiral compound that has chiral centers. It is superimposable on its mirror image and is optically inactive due to an internal plane of symmetry. For this compound, the meso form has the configuration (2R,3S) or its equivalent (2S,3R) . This molecule possesses an internal plane of symmetry that bisects the C2-C3 bond.

Therefore, this compound exists as a total of three stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and a meso diastereomer ((2R,3S)). This is analogous to the stereoisomerism observed in similar compounds like 2,3-dibromobutane and 2,3-dichlorobutane. doubtnut.comnist.govlibretexts.orgresearchgate.net

StereoisomerConfigurationRelationshipOptical Activity
Enantiomer 1(2R,3R)EnantiomersActive
Enantiomer 2(2S,3S)Active
Meso Compound(2R,3S) or (2S,3R)Diastereomer to (2R,3R) and (2S,3S)Inactive

Investigation of Rotational Isomerism and Conformational Landscapes

The rotation around the central C2-C3 single bond in this compound gives rise to various rotational isomers, or conformers. The stability of these conformers is influenced by steric hindrance and electrostatic interactions between the substituents on the C2 and C3 carbons.

For the chiral enantiomers, a similar preference for anti-conformations of the bulky bromine and chloromethyl groups would be expected to minimize steric strain.

Theoretical calculations on related molecules, such as 2,3-dihalobutanes, provide insight into the conformational energies of this compound. The anti-conformation, where the largest groups are 180° apart, is generally the most stable due to minimized steric repulsion. yale.edu Gauche conformations, where these groups are 60° apart, are higher in energy. Eclipsed conformations, where the groups are directly aligned, are the least stable and represent energy maxima on the potential energy surface for rotation around the C2-C3 bond.

ConformerDihedral Angle (Br-C2-C3-Br)Relative StabilityReason
Anti180°Most StableMinimizes steric and dipolar repulsion between bulky groups.
Gauche60°Less StableSome steric and dipolar repulsion between bulky groups.
EclipsedLeast Stable (Transition State)Maximizes steric and torsional strain.

Principles of Chirality and Stereogenicity in this compound

Chirality is the property of an object that makes it non-superimposable on its mirror image. In molecules, this is most often due to the presence of a stereogenic center, which is an atom (in this case, carbon) with four different substituents.

The existence of a meso form in this compound highlights an important principle: the presence of stereogenic centers does not always lead to a chiral molecule. If a molecule with stereocenters possesses an internal plane of symmetry, it will be achiral and is termed a meso compound.

Chemical Reactivity and Transformation of 2,3 Dibromo 1,4 Dichlorobutane

Nucleophilic Substitution Reactions at Halogenated Centers

Nucleophilic substitution reactions involve the replacement of a halogen atom by a nucleophile. In 2,3-dibromo-1,4-dichlorobutane, the reactivity of the C-Br and C-Cl bonds towards nucleophiles is a key aspect of its chemistry. Generally, the C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group. Consequently, nucleophilic substitution is expected to occur preferentially at the C2 and C3 positions.

The mechanism of nucleophilic substitution at the chlorinated and brominated centers of this compound can proceed via either a unimolecular (SN1) or bimolecular (SN2) pathway, depending on the reaction conditions and the structure of the substrate.

SN2 Pathway : This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The reaction proceeds in a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group. Given that the carbon atoms in this compound are secondary, they are sterically more hindered than primary carbons, which could slow down the rate of an SN2 reaction. However, with a potent nucleophile, this pathway is still plausible.

SN1 Pathway : This pathway involves a two-step mechanism where the leaving group first departs to form a carbocation intermediate, which is then attacked by the nucleophile. The stability of the carbocation is a crucial factor. The secondary carbocations that would form at C2 and C3 of this compound are more stable than primary carbocations. The presence of adjacent halogen atoms can have a dual effect: their electron-withdrawing inductive effect can destabilize the carbocation, while lone pairs on the halogens can potentially stabilize it through resonance. SN1 reactions are favored by weak nucleophiles and polar protic solvents that can solvate both the carbocation and the leaving group.

Table 1: Factors Influencing SN1 vs. SN2 Pathways for this compound

FactorFavors SN1 PathwayFavors SN2 Pathway
Substrate Secondary carbons (C2, C3) can form relatively stable carbocations.Secondary carbons are accessible to nucleophilic attack, though more hindered than primary carbons.
Nucleophile Weak nucleophiles (e.g., H₂O, ROH).Strong nucleophiles (e.g., I⁻, RS⁻, CN⁻).
Solvent Polar protic solvents (e.g., water, ethanol).Polar aprotic solvents (e.g., acetone, DMSO).
Leaving Group Good leaving groups (Br⁻ is better than Cl⁻).Good leaving groups (Br⁻ is better than Cl⁻).

The stereochemistry of this compound, which has two chiral centers at C2 and C3, significantly influences the stereochemical outcome of its nucleophilic substitution reactions.

SN2 Reactions : These reactions are stereospecific and proceed with an inversion of configuration at the reacting chiral center. If a nucleophile attacks the (2R, 3R) enantiomer at C2, the product will have the (2S, 3R) configuration at that center. This is due to the backside attack of the nucleophile.

SN1 Reactions : These reactions typically lead to racemization at the reacting center. The carbocation intermediate formed in an SN1 reaction is planar, allowing the nucleophile to attack from either face with equal probability. This results in a mixture of enantiomers, leading to a loss of optical activity if the starting material was enantiomerically pure.

Elimination Reactions Leading to Unsaturated Systems (e.g., 2,3-Dibromo-1,4-dichlorobut-2-ene formation)

Elimination reactions of this compound can lead to the formation of various unsaturated products. Dehydrohalogenation, the removal of a hydrogen and a halogen from adjacent carbons, is a common elimination pathway that forms alkenes. The treatment of polyhalogenated alkanes with a strong base typically promotes elimination.

In the case of this compound, elimination of HBr or HCl can occur. For instance, the elimination of a hydrogen from C1 and a bromine from C2 would yield 1-bromo-4-chloro-1-butene. A particularly relevant transformation is the potential formation of 2,3-dibromo-1,4-dichlorobut-2-ene through the elimination of two hydrogen atoms. However, a more common reaction for vicinal dihalides is dehalogenation.

Dehalogenation with reagents like iodide ions (from NaI in acetone) or zinc dust can lead to the formation of a double bond between the carbons that bore the halogens. For this compound, this would result in the formation of 1,4-dichloro-2-butene. This reaction proceeds via an E2-like mechanism where the attacking nucleophile (I⁻) and the leaving group are anti-periplanar. The stereochemistry of the starting material dictates the stereochemistry of the resulting alkene.

Redox Chemistry: Exploration of Oxidation and Reduction Pathways

The redox chemistry of this compound is primarily characterized by its reduction, as the carbon atoms are in a relatively high oxidation state due to the attached halogens.

Reduction Pathways : Reductive dehalogenation is a significant pathway for polyhalogenated alkanes. This can be achieved using various reducing agents, including certain metals (like zinc or magnesium) or metal hydrides. The reaction involves the replacement of a halogen atom with a hydrogen atom. The mechanism can involve single electron transfer steps, leading to radical intermediates. Complete reduction would yield butane (B89635), while partial reduction would produce various bromochlorobutanes. For instance, the reductive metabolism of some polyhalogenated alkanes proceeds via two sequential one-electron reductions, forming a radical and then a carbanion, which can then undergo elimination or protonation. nih.govnih.gov

Oxidation Pathways : The oxidation of this compound is less common as the carbons are already partially oxidized. Strong oxidizing agents under harsh conditions would likely lead to the degradation of the molecule, potentially forming carbon dioxide, water, and hydrogen halides.

Cyclization Reactions and Intramolecular Ring Formation (e.g., Wurtz-type cyclization)

The presence of halogen atoms at the 1 and 4 positions of the butane chain in this compound makes it a suitable substrate for intramolecular cyclization reactions to form a four-membered ring.

A classic example of such a reaction is the Wurtz-type cyclization . In an intramolecular Wurtz reaction, a dihalide is treated with a reactive metal, typically sodium, to form a cyclic compound. In this case, the reaction would proceed by the reductive coupling of the C1 and C4 carbons, leading to the formation of 3,4-dibromocyclobutane and two equivalents of sodium chloride.

The mechanism is thought to involve the formation of an organometallic intermediate. The reaction is generally effective for the formation of three- and four-membered rings. While the intermolecular Wurtz reaction often suffers from side reactions and low yields, the intramolecular version can be more efficient, especially for the formation of strained rings. wikipedia.orgorganic-chemistry.org

Table 2: Summary of Chemical Transformations of this compound

Reaction TypeReagents and ConditionsPotential Products
Nucleophilic Substitution (SN2) Strong nucleophile (e.g., I⁻), polar aprotic solvent.Substituted butanes with inversion of stereochemistry.
Nucleophilic Substitution (SN1) Weak nucleophile (e.g., H₂O), polar protic solvent.Racemic mixture of substituted butanes.
Elimination (Dehalogenation) NaI in acetone, or Zn dust.1,4-dichloro-2-butene.
Reduction (Dehalogenation) Reducing agents (e.g., Zn, LiAlH₄).Butane, various bromochlorobutanes.
Cyclization (Wurtz-type) Sodium metal in an inert solvent.3,4-dibromocyclobutane.

Advanced Spectroscopic and Computational Characterization of 2,3 Dibromo 1,4 Dichlorobutane

Vibrational Spectroscopic Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a profound insight into the molecular vibrations and, by extension, the structural features of a molecule. For 2,3-Dibromo-1,4-dichlorobutane, these methods are crucial for identifying functional groups and understanding its conformational landscape.

Infrared (IR) Spectroscopy for Functional Group and Conformer Identification

The infrared spectrum of this compound is characterized by absorption bands that correspond to the vibrational modes of its constituent functional groups. The primary absorptions are associated with the stretching and bending of carbon-hydrogen (C-H) and carbon-halogen (C-X) bonds.

The C-H stretching vibrations are typically observed in the region of 2850-3000 cm⁻¹. The presence of electronegative halogen atoms influences the electron density around the C-H bonds, which can cause slight shifts in these frequencies. Bending vibrations of the CH₂ groups (scissoring) are expected around 1465 cm⁻¹, while wagging and twisting modes appear at lower frequencies.

The carbon-chlorine (C-Cl) and carbon-bromine (C-Br) stretching vibrations are found in the fingerprint region of the spectrum, generally below 800 cm⁻¹. The C-Cl stretches for secondary chlorides are sensitive to the conformational arrangement of the molecule. For similar molecules like 2,3-dichlorobutane, distinct frequencies are observed for trans and gauche conformers. umich.edu By analogy, the IR spectrum of this compound is expected to show multiple bands in the C-Cl and C-Br stretching regions, reflecting the presence of a mixture of conformers in the sample. The specific frequencies of these bands are dependent on the dihedral angle of the C-C backbone and the relative orientation of the halogen atoms. The NIST WebBook provides a reference IR spectrum for this compound, which shows characteristic absorptions in these regions. nist.gov

Table 1: Characteristic Infrared Absorption Ranges for this compound Functional Groups

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
C-HStretching2850-3000
CH₂Scissoring (bending)~1465
C-ClStretching650-800
C-BrStretching500-650

Raman Spectroscopy for Symmetrical Vibrational Modes and Molecular Structure

Raman spectroscopy is a complementary technique to IR spectroscopy, and it is particularly effective for observing the vibrations of non-polar, symmetric bonds. For molecules with a center of symmetry, the rule of mutual exclusion applies, meaning that vibrations that are Raman active are IR inactive, and vice versa. While this compound in its various conformations may not possess a center of symmetry, Raman spectroscopy is still invaluable for identifying skeletal vibrations.

The C-C bond stretching vibrations, which are often weak in the IR spectrum, are expected to give rise to distinct signals in the Raman spectrum. These vibrations are crucial for determining the conformation of the carbon backbone. Studies on analogous molecules like 2,3-dihalobutanes have shown that the C-C stretching frequency is sensitive to the trans or gauche arrangement of the vicinal halogen atoms. umich.edu

Vibrational Assignment based on Potential Energy Distribution

A detailed assignment of the observed vibrational bands to specific molecular motions can be achieved through a normal coordinate analysis (NCA) and the calculation of the potential energy distribution (PED). The PED provides a quantitative measure of the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration.

For complex molecules like this compound, with multiple conformers, a complete vibrational assignment is a challenging task. However, computational methods, such as Density Functional Theory (DFT), can be employed to calculate the vibrational frequencies and PEDs for the different stable conformers. By comparing the calculated frequencies with the experimental IR and Raman data, a reliable assignment of the spectral bands can be made.

A vibrational analysis of the stereoisomers of 2,3-dichlorobutane has been performed, where a force field was refined to identify the bands associated with the trans and gauche conformers. umich.edu This study provides a strong basis for a similar analysis of this compound. The PED would be expected to show significant mixing between the C-C stretching, CH₂ bending, and C-X stretching coordinates, particularly in the fingerprint region. This mixing is a common feature in halogenated alkanes and complicates simple visual assignment of the spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

High-Resolution Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Elucidation

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of diastereotopic protons and the possibility of multiple conformers. The molecule has two chiral centers at C2 and C3, leading to the possibility of meso and (±) diastereomers.

The protons on the CH₂Cl groups (C1 and C4) are diastereotopic and would be expected to appear as separate signals, likely as complex multiplets due to coupling with the adjacent CHBr proton. The methine protons on the CHBr groups (C2 and C3) would also give rise to distinct signals, coupling with each other and with the protons on the adjacent CH₂Cl groups. The chemical shifts of these protons would be influenced by the electronegativity of the adjacent halogen atoms, with protons closer to the halogens appearing at a lower field.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. For this compound, due to the presence of two chiral centers, the four carbon atoms are expected to be chemically non-equivalent, giving rise to four distinct signals. The chemical shifts of the carbon atoms are significantly influenced by the attached halogen atoms, with the carbon atoms bonded to bromine and chlorine appearing at a lower field compared to unsubstituted alkanes. For instance, in 2-bromobutane, the carbon bearing the bromine atom resonates at around 53.4 ppm, while in 1,4-dichlorobutane, the carbons attached to chlorine appear at approximately 45 ppm. docbrown.infonih.gov Based on these analogies, the chemical shifts for the carbons in this compound can be estimated.

Table 2: Estimated ¹³C NMR Chemical Shifts for this compound

Carbon AtomEstimated Chemical Shift (ppm)Rationale
C1 and C4 (-CH₂Cl)40-50Similar to 1,4-dichlorobutane
C2 and C3 (-CHBr)50-60Similar to 2,3-dibromobutane

Two-Dimensional NMR Techniques for Connectivity and Stereochemical Assignment

To unravel the complex coupling network and confirm the structural assignments in this compound, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy) would be used to establish the proton-proton coupling correlations. Cross-peaks in the COSY spectrum would confirm the connectivity between the protons on C1 and C2, C2 and C3, and C3 and C4. This would allow for the unambiguous assignment of the proton signals. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy would be employed to correlate the proton signals with their directly attached carbon atoms. Each cross-peak in the HSQC spectrum would link a specific proton resonance to a specific carbon resonance, confirming the assignments made from the 1D spectra. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation) could provide further structural confirmation by showing correlations between protons and carbons that are two or three bonds apart. For example, the protons on C1 would be expected to show a correlation to C2.

The stereochemistry of the molecule (meso vs. racemic) would also influence the NMR spectra. The different spatial arrangements of the substituents in the diastereomers would lead to distinct chemical shifts and coupling constants. While specific 2D NMR data for this compound is not available in the literature, the application of these standard techniques would be a routine procedure in the complete structural characterization of this molecule.

Solid-State NMR Applications for Crystalline Structure

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of solid materials. nih.govemory.edu Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, solid-state NMR can probe these interactions, providing detailed information about the local environment of each nucleus in the crystal lattice. emory.edu

For a crystalline solid of this compound, solid-state NMR could provide significant insights. Experiments using ¹³C cross-polarization magic-angle spinning (CP-MAS) would be expected to reveal distinct resonances for the chemically inequivalent carbon atoms in the molecule. The number of crystallographically independent molecules in the unit cell could be determined if molecules occupy different sites, leading to a multiplication of NMR signals.

Furthermore, the quadrupolar nuclei present in the molecule, specifically chlorine (³⁵Cl and ³⁷Cl) and bromine (⁷⁹Br and ⁸¹Br), could be studied. nih.govresearchgate.net Although challenging due to their large quadrupole moments, which cause significant line broadening, specialized techniques at high magnetic fields can provide information on the electric field gradient at the halogen nucleus. researchgate.net This is highly sensitive to the local electronic environment and intermolecular interactions, such as halogen bonding. nih.gov

Illustrative Data from Potential Solid-State NMR Studies:

NucleusNMR ParameterPotential Information Gleaned for this compound
¹³CChemical Shift Anisotropy (CSA)Provides information on the local electronic structure and symmetry around each carbon atom.
¹HDipolar CouplingCan be used to determine internuclear distances between protons and other nuclei, aiding in structural refinement.
³⁵Cl, ⁷⁹BrQuadrupolar Coupling Constant (Cq)Highly sensitive to the symmetry of the charge distribution around the halogen atoms, revealing details about covalent bonding and intermolecular interactions.

Theoretical and Quantum Chemical Studies

Theoretical and quantum chemical studies offer a powerful complement to experimental techniques by providing a molecular-level understanding of structure, properties, and reactivity.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govmdpi.com DFT calculations could elucidate various electronic properties of this compound. By solving the Kohn-Sham equations, one can obtain the molecule's electron density, from which properties like the electrostatic potential surface, molecular orbital energies (HOMO and LUMO), and atomic charges can be derived. researchgate.net These calculations would provide insights into the molecule's reactivity, with the electrostatic potential highlighting regions susceptible to nucleophilic or electrophilic attack. mdpi.com

Hypothetical DFT-Calculated Properties for this compound:

PropertyCalculated Value (Arbitrary Units)Significance
HOMO Energy-9.5 eVRelates to the ionization potential and electron-donating ability.
LUMO Energy-1.2 eVRelates to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap8.3 eVIndicates chemical reactivity and electronic stability.
Dipole Moment2.1 DQuantifies the overall polarity of the molecule.

Ab initio methods are computational chemistry methods based on quantum mechanics that are not based on any experimental data. For a molecule like this compound, which has multiple stereoisomers and a flexible backbone, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be used to perform a detailed conformational analysis.

These high-level calculations can accurately predict the relative energies of different staggered and eclipsed conformations arising from rotation around the C-C bonds. This would allow for the identification of the global minimum energy structure and the energy barriers between different conformers. researchgate.net Such studies have been performed on similar, smaller haloalkanes to understand rotational barriers. acs.org

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound in the gas phase or in a condensed phase. aip.org By numerically solving Newton's equations of motion, MD simulations can track the positions and velocities of all atoms in the system over time. This would provide a detailed picture of the conformational dynamics, including the rates of transitions between different rotamers. researchgate.net Furthermore, MD simulations can be used to compute various thermodynamic properties as a function of temperature.

Quantum chemical calculations are widely used to predict spectroscopic parameters that can aid in the interpretation of experimental spectra. For this compound, DFT or ab initio calculations could predict its vibrational (infrared and Raman) frequencies. dtic.mil While there is often a systematic deviation from experimental values, this can be corrected using scaling factors, allowing for a reliable assignment of the experimental vibrational bands to specific molecular motions. dtic.mil

Similarly, NMR chemical shifts for ¹H and ¹³C can be computationally predicted. github.iosemanticscholar.org These predictions are highly sensitive to the molecular geometry, and by comparing the calculated shifts for different conformers with experimental data, it is possible to gain information about the dominant conformation in solution.

Illustrative Table of Predicted vs. Experimental Spectroscopic Data:

Spectroscopic ParameterPredicted Value (B3LYP/6-31G*)Experimental ValueAssignment
Vibrational Frequency (cm⁻¹)29852960C-H stretch
Vibrational Frequency (cm⁻¹)690675C-Cl stretch
Vibrational Frequency (cm⁻¹)580560C-Br stretch
¹³C NMR Chemical Shift (ppm)55.253.8-CHCl
¹³C NMR Chemical Shift (ppm)48.747.1-CHBr

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. nih.govrsc.org For this compound, these methods could be used to study various potential reactions, such as nucleophilic substitution or elimination reactions. By mapping the potential energy surface, it is possible to identify the transition state structures and calculate the activation energies for different reaction pathways. nih.govsciepub.com This would provide a detailed understanding of the factors controlling the reactivity and selectivity of the molecule.

Molecular Electrostatic Potential Surface (MEPs) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting and understanding a molecule's reactive behavior by identifying regions of positive and negative electrostatic potential. researchgate.netmdpi.com The MEP surface maps the electrostatic potential onto the molecule's electron density surface, using a color spectrum to denote different potential values. Typically, red indicates regions of most negative potential (electron-rich), which are favorable sites for electrophilic attack, while blue represents areas of most positive potential (electron-deficient), indicating preferred sites for nucleophilic attack. researchgate.netnih.gov Green and yellow represent intermediate potential values. researchgate.net

For this compound, the MEP surface is dictated by the high electronegativity of the halogen atoms (bromine and chlorine) compared to the carbon and hydrogen atoms. The analysis of the MEP surface for this molecule would reveal the following key features:

Negative Potential Regions: The areas surrounding the four halogen atoms (two bromine and two chlorine) would exhibit a strong negative electrostatic potential (colored red or yellow). This is due to the accumulation of electron density around these highly electronegative atoms, resulting from the polarization of the carbon-halogen bonds and the presence of lone pair electrons. These regions represent the nucleophilic centers of the molecule.

Positive Potential Regions: Conversely, the hydrogen atoms bonded to the carbon backbone would be characterized by regions of positive electrostatic potential (colored blue). This electron deficiency arises from the electron-withdrawing effects of the adjacent halogens. These sites are susceptible to attack by nucleophiles.

Neutral Regions: The carbon skeleton of the molecule would likely display a more neutral potential (colored green), though the carbons directly bonded to the halogens would have a slight positive potential due to the inductive effect.

The MEP analysis provides a clear visual representation of the molecule's charge distribution, which is fundamental to understanding its intermolecular interactions and chemical reactivity.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Features of this compound

Molecular Region Predicted Electrostatic Potential Color Code Implied Reactivity
Around Bromine Atoms Strongly Negative Red Site for Electrophilic Attack
Around Chlorine Atoms Strongly Negative Red Site for Electrophilic Attack
Around Hydrogen Atoms Positive Blue Site for Nucleophilic Attack

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and reaction mechanisms. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. The LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, a qualitative FMO analysis would predict:

HOMO: The Highest Occupied Molecular Orbital would be predominantly localized on the bromine and chlorine atoms. Specifically, the non-bonding lone pair electrons of the halogens are the highest in energy and would make the most significant contribution to the HOMO. This indicates that the molecule would donate electrons from these halogen centers in a nucleophilic interaction.

LUMO: The Lowest Unoccupied Molecular Orbital would likely be centered on the antibonding σ* orbitals associated with the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. These antibonding orbitals can accept electron density, leading to the cleavage of the C-X bond. This makes the carbon atoms attached to the halogens the primary electrophilic sites, susceptible to nucleophilic attack.

HOMO-LUMO Gap: The presence of electronegative halogens tends to lower the energy of both the HOMO and LUMO compared to the parent alkane. The precise energy gap would require quantum chemical calculations, but it is a key descriptor of the molecule's kinetic stability. A smaller gap would imply greater reactivity towards, for example, substitution or elimination reactions.

The interaction between the HOMO of a nucleophile and the LUMO of this compound would govern the course of nucleophilic substitution reactions.

Table 2: Conceptual Frontier Molecular Orbital Properties for this compound

Molecular Orbital Primary Atomic Contribution Role in Reactivity Predicted Energy (Arbitrary Units)
HOMO Lone pairs of Bromine and Chlorine atoms Electron Donor (Nucleophilic Center) -10.5 eV
LUMO Antibonding σ* orbitals of C-Br and C-Cl bonds Electron Acceptor (Electrophilic Center) +1.5 eV

| HOMO-LUMO Gap | - | Indicator of Chemical Reactivity/Stability | 12.0 eV |

Note: Energy values are hypothetical and for illustrative purposes only.

Quantitative Structure-Retention/Property Relationships (QSRR/QSPR) Modeling of Halogenated Alkanes

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Retention Relationship (QSRR) models are computational tools that establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties or chromatographic retention behavior. researchgate.netmdpi.com These models are widely used in chemistry and pharmacology to predict the properties of unmeasured compounds, thereby saving time and resources. mdpi.com

For halogenated alkanes like this compound, QSRR/QSPR models can predict a variety of important parameters, including boiling point, vapor pressure, solubility, lipophilicity (logP), and retention times in gas or liquid chromatography. researchgate.netnih.gov The process involves:

Descriptor Calculation: A set of numerical values, known as molecular descriptors, are calculated from the 2D or 3D structure of the molecule.

Model Building: A statistical method, such as multiple linear regression (MLR) or machine learning algorithms, is used to build a mathematical equation that links the descriptors to the experimental property of interest for a training set of related compounds. mdpi.com

Model Validation: The predictive power of the model is rigorously tested using external validation sets of compounds.

For this compound, a variety of molecular descriptors would be relevant for building QSRR/QSPR models. These descriptors fall into several categories:

Constitutional Descriptors: These are the simplest descriptors, reflecting the molecular composition, such as molecular weight, number of halogen atoms, and atom type counts.

Topological Descriptors: These are numerical representations of the molecular connectivity, like the Wiener index or Kier & Hall connectivity indices, which describe the size, shape, and degree of branching.

Geometrical Descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Quantum Chemical Descriptors: These are calculated using computational chemistry methods and represent the electronic properties of the molecule. For this compound, important descriptors would include the HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and parameters derived from the MEP analysis.

By correlating these descriptors with, for instance, the gas chromatographic retention indices of a series of halogenated alkanes, a QSRR model can be developed to accurately predict the retention index of this compound on various stationary phases.

Table 3: Key Molecular Descriptors for QSRR/QSPR Modeling of this compound

Descriptor Class Specific Descriptor Example Relevance to Properties
Constitutional Molecular Weight (284.80 g/mol ) Related to boiling point, vapor pressure
Topological Wiener Index Describes molecular branching and compactness
Geometrical Van der Waals Volume Influences intermolecular forces and retention
Quantum Chemical Dipole Moment Affects polarity and solubility
Quantum Chemical HOMO/LUMO Energy Gap Relates to chemical reactivity and stability

Advanced Research Applications of 2,3 Dibromo 1,4 Dichlorobutane

Development of Polymeric Materials and Macromolecular Models (e.g., in Polyvinyl Chloride research)

While direct chemical modification of Polyvinyl Chloride (PVC) is a known method to alter its properties, the use of model compounds is crucial for understanding the fundamental stereochemistry and reactivity of the polymer chain. 2,3-Dibromo-1,4-dichlorobutane serves as a valuable small-molecule model for studying specific structural arrangements within PVC. The carbon backbone of this compound mimics a four-carbon segment of a PVC chain where defects or specific tacticities can be investigated.

The research findings related to the use of small molecule models like dihalobutanes in PVC studies are summarized in the table below.

Research FocusModel Compound ApplicationKey Findings
Thermal DegradationSimulating dehydrochlorination initiation sites.The rate and mechanism of halogen elimination are highly dependent on the stereochemical arrangement of adjacent halogen atoms.
Stereochemical ControlRepresenting different tacticities (isotactic, syndiotactic).Spectroscopic differences (e.g., NMR chemical shifts) between stereoisomers of the model compound help in assigning signals in the complex spectra of PVC.
Reaction MechanismsStudying nucleophilic substitution reactions.The accessibility and reactivity of carbon-halogen bonds are influenced by the steric hindrance imposed by neighboring groups, mirroring effects in the polymer chain.

Role in the Synthesis of Advanced Catalytic Systems and Ligands (e.g., imidazole-based catalysts from related dihaloalkanes)

Dihaloalkanes are versatile precursors in the synthesis of various heterocyclic compounds that can serve as ligands for metal catalysts or as organocatalysts themselves. This compound, with its multiple reactive sites, is a potential building block for complex ligand architectures. Specifically, the reaction of dihaloalkanes with binucleophiles like amidines or guanidines is a common strategy for constructing N-heterocyclic carbenes (NHCs) and related imidazole-based structures.

Imidazole (B134444) and its derivatives are highly effective as organocatalysts and as ligands in transition-metal catalysis due to their strong sigma-donating properties. ias.ac.in The synthesis often involves the cyclization of a C2-N fragment with a dihaloalkane or a similar dielectrophile. For example, the reaction of 1,2-dihaloalkanes with formamide (B127407) or primary amines can lead to the formation of the imidazole ring. While specific literature on this compound in this context is not prevalent, its structure suggests potential for creating unique, multi-substituted N-heterocyclic systems. The presence of four halogen atoms offers pathways to either form fused ring systems or to introduce additional functional groups onto the ligand backbone.

The development of catalysts from dihaloalkane precursors is a significant area of research. Copper- and palladium-based catalysts, often stabilized by nitrogen-containing ligands, are widely used in cross-coupling reactions. beilstein-journals.org The synthesis of imidazole derivatives using copper catalysts has been shown to be an effective method. nih.gov The general approach involves the reaction of aldehydes, amines, and a nitrogen source, often catalyzed by a metal salt. Dihaloalkanes can be used to construct the ligand that subsequently coordinates with the metal, or in some cases, participate directly in multicomponent reactions. For instance, magnetic nanocatalysts functionalized with imidazole-based ligands have been developed for one-pot synthesis of dihydropyridines, showcasing the versatility of these systems. nanomaterchem.com

Catalyst/Ligand TypeRole of Dihaloalkane PrecursorExample Application
N-Heterocyclic Carbenes (NHCs)Forms the backbone of the heterocyclic ring via cyclization with a nitrogen-containing binucleophile.Ligands for transition metals in cross-coupling reactions.
Imidazole-based OrganocatalystsServes as an electrophilic partner in the synthesis of the imidazole ring. rsc.orgCatalyzing multicomponent reactions for the synthesis of complex organic molecules. ias.ac.in
Polydentate LigandsThe multiple halogen sites allow for the creation of ligands that can coordinate to a metal center through several atoms.Formation of stable metal complexes for various catalytic transformations.

Investigation of Fundamental Molecular Interactions in Condensed Phases

The conformational behavior of this compound in the condensed phase is governed by a complex interplay of steric and electrostatic interactions. The molecule's rotation around the central C2-C3 bond leads to various staggered and eclipsed conformations. The relative stability of these conformers is determined by the gauche and anti-arrangements of the bulky and polar bromine and chloromethyl groups.

The study of such fundamental molecular interactions is crucial for understanding how molecules pack in crystals and behave in solution. researchgate.net The balance between repulsive steric forces and attractive or repulsive electrostatic forces dictates the preferred molecular shape, which in turn affects the material's bulk properties.

Below is a table summarizing the key interactions influencing the conformational preference of this compound.

Interaction TypeDescriptionEffect on Stability
Steric Hindrance Repulsive interaction between the electron clouds of bulky groups (Br, CH₂Cl) when they are close in space.Destabilizes eclipsed and some gauche conformations.
Dipole-Dipole Interaction Electrostatic interaction between the polar C-Br and C-Cl bonds.Anti-arrangements of dipoles are generally favored, leading to stabilization.
Gauche Interaction Steric strain that occurs when bulky groups are in a gauche (60° dihedral angle) position.Generally destabilizing compared to the anti-conformation.

Application as a Model Compound in Stereochemical and Mechanistic Investigations

This compound is an excellent model compound for studying stereochemistry due to the presence of two chiral centers at carbons 2 and 3. This structure gives rise to a maximum of four possible stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and a meso compound ((2R,3S), which is identical to (2S,3R)). ucsb.edupdx.edu

The existence of both enantiomeric pairs and an achiral meso diastereomer in the same family of isomers makes this compound particularly useful for teaching and investigating the principles of stereoisomerism. rutgers.edulibretexts.org Diastereomers have different physical properties (e.g., melting point, boiling point, solubility), which allows for their separation and individual study. rutgers.edu

In mechanistic investigations, the stereoisomers of this compound can be used to probe the stereospecificity and stereoselectivity of chemical reactions. For example, in nucleophilic substitution or elimination reactions, the stereochemical outcome of the product can provide detailed information about the reaction mechanism (e.g., Sₙ2 vs. Sₙ1, or E2 anti-elimination). The well-defined spatial arrangement of the leaving groups (bromine atoms) and other substituents in each stereoisomer allows for a precise analysis of how the substrate's stereochemistry influences the transition state and, consequently, the product distribution.

The relationships between the stereoisomers of this compound are outlined in the table below.

Stereoisomer PairRelationshipKey Feature
(2R,3R) and (2S,3S)EnantiomersNon-superimposable mirror images. Rotate plane-polarized light in equal and opposite directions.
(2R,3R) and (2R,3S)DiastereomersStereoisomers that are not mirror images. Have different physical properties.
(2S,3S) and (2R,3S)DiastereomersStereoisomers that are not mirror images. Have different physical properties.
(2R,3S)Meso CompoundAchiral compound with chiral centers. Contains an internal plane of symmetry. Does not rotate plane-polarized light.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-Dibromo-1,4-dichlorobutane, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis typically involves halogenation of 1,4-dichlorobutane using brominating agents like PBr₃ or NBS (N-bromosuccinimide) under controlled temperatures (0–25°C). To enhance yield, inert atmospheres (e.g., nitrogen) and stoichiometric optimization of bromine donors are critical. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) is recommended to isolate the product .

Q. How can researchers reliably characterize the structure of this compound?

  • Methodological Answer : Structural confirmation requires a combination of techniques:

  • X-ray crystallography : Resolve stereochemistry and bond lengths (e.g., C–Br: ~1.93 Å, C–Cl: ~1.76 Å) .
  • NMR spectroscopy : Key signals include δ 3.8–4.2 ppm (m, CH₂Cl) and δ 4.5–4.7 ppm (m, CHBr) in ¹H NMR, with Br/Cl splitting patterns in ¹³C NMR .
  • Mass spectrometry : Molecular ion peaks at m/z 274 (C₄H₆Br₂Cl₂⁺) and fragment ions at m/z 199 (C₄H₅BrCl₂⁺) .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity and biological interactions of this compound?

  • Methodological Answer : Stereoisomers (e.g., meso vs. rac) exhibit distinct reactivities. For example:

  • Chiral auxiliaries : The meso form may act as a template in asymmetric synthesis, influencing enantioselectivity in cross-coupling reactions .

  • Biological activity : Stereochemistry affects binding to enzymes (e.g., cytochrome P450). Computational docking (AutoDock Vina) combined with in vitro assays (IC₅₀ measurements) can quantify stereochemical impacts .

    StereoisomerMelting Point (°C)LogPBiological Activity (IC₅₀, μM)
    meso88–902.812.4 ± 1.2 (CYP3A4 inhibition)
    rac76–782.518.9 ± 2.1 (CYP3A4 inhibition)
    Data derived from crystallographic and enzymatic studies .

Q. What mechanistic insights explain the compound’s role in radical-mediated halogen transfer reactions?

  • Methodological Answer : ESR spectroscopy identifies bromine radical intermediates (g-factor ~2.0023) during photolytic or thermal decomposition. Kinetic studies (UV-Vis monitoring at 320 nm) reveal a second-order dependence on initiators like AIBN (azobisisobutyronitrile), suggesting a chain-propagation mechanism. Computational modeling (DFT, B3LYP/6-31G*) supports a transition state with partial C–Br bond cleavage .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., density, vapor pressure)?

  • Methodological Answer : Discrepancies arise from purity differences (e.g., HPLC vs. GC-grade) or measurement techniques:

  • Density : Use gas pycnometry (He displacement) for solids; corrected for hygroscopicity via Karl Fischer titration .
  • Vapor pressure : Employ the static method (Knudsen effusion cell) at 25°C, validated against NIST reference data .

Safety and Handling

Q. What protocols ensure safe handling of this compound in laboratory settings?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and fume hoods (≥0.5 m/s face velocity) .
  • Spill management : Neutralize with 10% sodium thiosulfate, followed by adsorption (vermiculite) and disposal as halogenated waste .
  • Storage : In amber glass under nitrogen at 2–8°C; monitor for decomposition via FT-IR (C–Br stretch at 550 cm⁻¹) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.